
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine is an organic compound that features a complex structure with a p-chlorophenyl group attached to a benzyl moiety, which is further connected to an ethylenediamine backbone substituted with dibutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with N’,N’-dibutylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
- N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dimethylethylenediamine
- N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-diethylethylenediamine
- N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine
Uniqueness
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-chlorophenyl group enhances its reactivity and potential biological activity, while the dibutyl groups contribute to its lipophilicity and overall molecular stability.
特性
| 23892-37-7 | |
分子式 |
C23H33ClN2 |
分子量 |
373.0 g/mol |
IUPAC名 |
N',N'-dibutyl-N-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H33ClN2/c1-3-5-17-26(18-6-4-2)19-16-25-23(20-10-8-7-9-11-20)21-12-14-22(24)15-13-21/h7-15,23,25H,3-6,16-19H2,1-2H3 |
InChIキー |
SMATYJPXVOZGNR-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
![Naphtho[1,2-b]thiophene](/img/no-structure.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)






